molecular formula C9H7F3O2 B1330682 Ethyl 2,3,4-trifluorobenzoate CAS No. 351354-50-2

Ethyl 2,3,4-trifluorobenzoate

Cat. No. B1330682
CAS RN: 351354-50-2
M. Wt: 204.15 g/mol
InChI Key: MLANUBGYWOMWLZ-UHFFFAOYSA-N
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Description

Ethyl 2,3,4-trifluorobenzoate is a chemical compound with the molecular formula C9H7F3O2 . It has a molecular weight of 204.15 . The compound is typically stored at ambient temperature and is available in a liquid or semi-solid physical form .


Molecular Structure Analysis

The InChI code for Ethyl 2,3,4-trifluorobenzoate is 1S/C9H7F3O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 . This code represents the molecular structure of the compound. The compound consists of an ethyl group (C2H5-) attached to a 2,3,4-trifluorobenzoate group .


Physical And Chemical Properties Analysis

Ethyl 2,3,4-trifluorobenzoate is a liquid or semi-solid at room temperature . It has a molecular weight of 204.15 . The compound has a flash point of 205-207 .

Scientific Research Applications

Organic Synthesis

Ethyl 2,3,4-trifluorobenzoate: is a valuable reagent in organic synthesis. Its trifluoromethyl group can significantly alter the chemical and physical properties of molecules, making it a useful building block for synthesizing more complex compounds. For instance, it can be used to introduce fluorine-containing aromatic rings into pharmaceuticals, enhancing their metabolic stability and bioavailability .

Medicinal Chemistry

In medicinal chemistry, Ethyl 2,3,4-trifluorobenzoate is utilized to develop new drug candidates. The trifluorobenzoate moiety is often incorporated into molecules to improve their penetration through biological membranes, thus increasing their effectiveness as therapeutic agents. It’s particularly relevant in the design of CNS-active drugs due to its ability to cross the blood-brain barrier .

Material Science

This compound finds applications in material science, particularly in the development of advanced polymers. The incorporation of fluorinated aromatic esters like Ethyl 2,3,4-trifluorobenzoate can result in polymers with enhanced thermal stability, chemical resistance, and dielectric properties, which are crucial for electronic and aerospace materials .

Agricultural Chemistry

In the field of agricultural chemistry, Ethyl 2,3,4-trifluorobenzoate can be used to synthesize agrochemicals that benefit from the unique properties of fluorine atoms. These properties include increased lipophilicity and stability, leading to more effective herbicides and pesticides with potentially lower environmental impact .

Analytical Chemistry

Analytical chemists employ Ethyl 2,3,4-trifluorobenzoate as a standard or a derivatization agent in various chromatographic techniques. Its distinct UV and mass spectrometric properties make it suitable for quantifying complex mixtures or enhancing the detection of specific analytes .

Peptide Synthesis

The compound is also instrumental in peptide synthesis. It can act as a protecting group for carboxylic acids, which is a critical step in the synthesis of peptides. After the peptide chain is assembled, the protecting group can be removed without affecting the integrity of the peptide .

Fluorine Chemistry Research

Ethyl 2,3,4-trifluorobenzoate: is a subject of interest in fluorine chemistry research. Scientists explore its reactivity and interaction with other chemicals to understand the behavior of fluorinated compounds better. This research has implications for all fields that utilize fluorinated molecules .

Environmental Science

Lastly, in environmental science, researchers study the breakdown and environmental fate of fluorinated compounds like Ethyl 2,3,4-trifluorobenzoate . Understanding its degradation pathways helps in assessing the potential environmental risks associated with the use of fluorinated organic chemicals .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with Ethyl 2,3,4-trifluorobenzoate are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P271, P261, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 2,3,4-trifluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLANUBGYWOMWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701014906
Record name Ethyl 2,3,4-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701014906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3,4-trifluorobenzoate

CAS RN

351354-50-2
Record name Benzoic acid, 2,3,4-trifluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351354-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3,4-trifluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351354502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,3,4-trifluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2,3,4-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701014906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3,4-trifluorobenzoic acid (10.85 g, 61.6 mmol) in dichloromethane (100 mL) is added oxalyl chloride (13.5 mL, 154 mmol) and N,N-dimethylformamide (3 drops). After 45 minutes, the reaction mixture is concentrated under vacuum. The resulting residue is dissolved in dichloromethane (100 mL) and to this solution is added ethanol (18 mL, 310 mmol). After 30 minutes, the reaction mixture is diluted with dichloromethane and washed with saturated NaHCO3, water, and brine. The organic layer is dried over MgSO4, filtered, and the filtrate is concentrated to afford the title compound as an oil (12.23 g). 1H NMR (CDCl3): δ 7.93–7.67 (m, 1H), 7.09–6.96 (m, 1H), 4.39 (q, 2H), 1.40 (t, 3H).
Quantity
10.85 g
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reactant
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13.5 mL
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reactant
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100 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three

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